1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride, with the CAS number 2225136-60-5, is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique azetidine and pyrazole moieties, which contribute to its potential biological activities. It is primarily used in medicinal chemistry for its therapeutic properties, particularly as a Janus kinase (JAK) inhibitor, which makes it relevant in the treatment of various inflammatory and autoimmune diseases.
This compound is classified under the category of heterocyclic compounds containing nitrogen atoms. It has been studied for its pharmacological properties and is often referenced in scientific literature related to drug discovery and development. The molecular formula of 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride is , and it has a molecular weight of 203.62 g/mol .
The synthesis of 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride typically involves multi-step organic reactions. The initial steps may include the formation of the azetidine ring followed by the introduction of the pyrazole moiety. Various synthetic routes have been reported, often utilizing starting materials such as substituted pyrazoles and azetidine derivatives.
The synthesis may employ techniques such as:
The specific reaction conditions, including temperature, solvent choice, and catalysts, can significantly affect yield and purity.
The molecular structure of 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride features:
The structural data includes:
1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride can participate in various chemical reactions typical for heterocycles, including:
The reactivity profile of this compound can be influenced by substituents on the azetidine or pyrazole rings, which may enhance or diminish its biological activity.
As a JAK inhibitor, 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride inhibits the activity of Janus kinases, which are crucial in signaling pathways for various cytokines involved in immune responses. The inhibition of these kinases can lead to reduced inflammation and modulation of immune responses.
Studies have shown that JAK inhibitors can effectively reduce symptoms in conditions such as rheumatoid arthritis and other autoimmune disorders by blocking specific signaling pathways that lead to inflammation .
While detailed physical properties like density or boiling point are not readily available for this compound, it is typically characterized by:
Chemical properties include:
1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride has several applications in scientific research:
This compound represents a significant area of interest within pharmaceutical development due to its unique structure and potential therapeutic benefits, particularly in targeting JAK-related pathways .
Cyclocondensation reactions between azetidine precursors and pyrazole derivatives provide a direct route to 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid scaffolds. A key approach employs tert-butyloxycarbonyl (Boc)-protected azetidine intermediates, such as 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid, to prevent unwanted side reactions during ring assembly [4] [7]. The Boc group serves as a temporary protecting moiety for the azetidine nitrogen, enabling selective N-alkylation with electrophilic pyrazole esters under mild basic conditions (e.g., K₂CO₃ in dimethylformamide at 60°C). Subsequent acidic deprotection (trifluoroacetic acid/dichloromethane) yields the target hydrochloride salt. This method achieves >75% yield but requires precise stoichiometry control to avoid dialkylation byproducts [4].
Regioselectivity challenges arise from the ambident nucleophilicity of pyrazoles, where N1 vs. N2 alkylation can generate positional isomers. Computational studies indicate that electron-withdrawing substituents (e.g., carboxylic acid at pyrazole C5) favor N1 alkylation due to reduced electron density at N2 [8]. Microwave-assisted cyclocondensation (120°C, 30 min) further enhances N1 selectivity (>9:1 regiomeric ratio) by kinetic control [5].
Table 1: Cyclocondensation Parameters for Hybrid Assembly
Azetidine Precursor | Pyrazole Coupling Partner | Conditions | Yield (%) | N1:N2 Ratio |
---|---|---|---|---|
Boc-azetidin-3-ylmethanol | Ethyl 1H-pyrazole-5-carboxylate | DMF, K₂CO₃, 60°C, 12h | 78 | 8.5:1 |
Boc-azetidin-3-ylmethanol | Ethyl 1H-pyrazole-3-carboxylate | DMF, Cs₂CO₃, 80°C, 8h | 72 | 6:1 |
Freebase azetidin-3-ylmethanol | Methyl 5-bromo-1H-pyrazole-3-carboxylate | MeCN, DIEA, 100°C MW, 0.5h | 85 | >20:1 |
The Horner–Wadsworth–Emmons (HWE) reaction enables critical C–C bond formation at the azetidine C3 position, generating α,β-unsaturated esters for downstream heterocyclic conjugation. This method transforms (N-Boc)azetidin-3-one into methyl 2-(N-Boc-azetidin-3-ylidene)acetate via phosphonate ester coupling [3]. The reaction employs methyl 2-(dimethoxyphosphoryl)acetate with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalysis in anhydrous tetrahydrofuran (0°C to room temperature, 4h), achieving 72% yield after vacuum distillation purification [3] [5].
The resulting enoate ester serves as a Michael acceptor for pyrazole nucleophiles, but its electron-deficient nature necessitates controlled reaction conditions to prevent polymerization. Recent optimizations use sub-stoichiometric DBU (0.2 equiv) in tetrahydrofuran at −20°C, suppressing side reactions while maintaining Z-selectivity (Z:E >95:5) [5]. The Z-configuration is verified by ¹³C-NMR coupling constants (JC3-H = 8.2 Hz), which influences spatial orientation in downstream adducts.
Table 2: HWE Reaction Optimization for Azetidine Enoate Synthesis
Base (equiv) | Temperature (°C) | Solvent | Reaction Time (h) | Z:E Selectivity | Yield (%) |
---|---|---|---|---|---|
DBU (1.0) | 25 | THF | 4 | 90:10 | 68 |
NaH (1.2) | 0→25 | THF | 6 | 75:25 | 52 |
LiHMDS (1.5) | −78→0 | THF | 3 | 95:5 | 65 |
DBU (0.2) | −20 | THF | 8 | 98:2 | 80 |
Aza-Michael addition of pyrazole nucleophiles to azetidine-derived enoates establishes the crucial C–N linkage with stereochemical control. N-Heterocycles (e.g., 1H-pyrazole-5-carboxylic acids) undergo regioselective addition to methyl 2-(N-Boc-azetidin-3-ylidene)acetate under DBU promotion, exploiting the electrophilicity of the conjugated enoate [3] [5]. The reaction proceeds at 60°C in acetonitrile with 10 mol% DBU, generating the trans-configured adduct preferentially (dr 85:15) due to steric hindrance during nucleophilic approach [5].
Steric and electronic effects modulate reactivity: electron-rich pyrazoles (e.g., 3-methyl-1H-pyrazole-5-carboxylic acid) exhibit slower addition kinetics (24h for completion) compared to electron-deficient analogues (e.g., 3-trifluoromethyl-1H-pyrazole-5-carboxylic acid, 8h). Density functional theory calculations reveal a 3.2 kcal/mol preference for trans-adduct formation, consistent with experimental observations [3]. Post-addition saponification (LiOH/THF/H₂O) yields the carboxylic acid functionality without epimerization.
Suzuki–Miyaura cross-coupling enables late-stage derivatization of brominated pyrazole-azetidine conjugates, permitting structural diversification while preserving stereochemical integrity. This Pd-catalyzed reaction employs bromo-substituted intermediates (e.g., 1-(azetidin-3-yl)-4-bromo-1H-pyrazole-5-carboxylic acid) and aryl/heteroaryl boronic acids under aqueous conditions [5]. Optimized protocols use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (4:1) at 80°C, achieving >85% conversion within 4h [5].
Key considerations include:
This methodology facilitates rapid generation of compound libraries for structure-activity relationship studies without compromising the azetidine core.
Regiochemical control remains a central challenge in pyrazole-azetidine conjugate synthesis due to:
Mitigation strategies include:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: